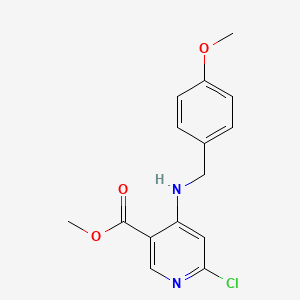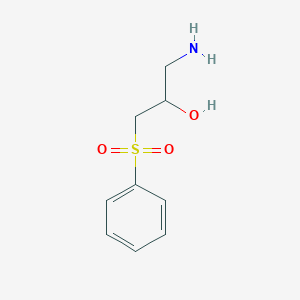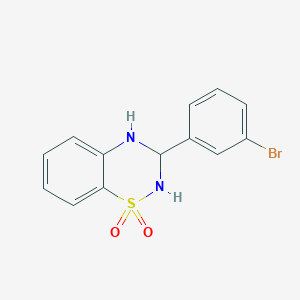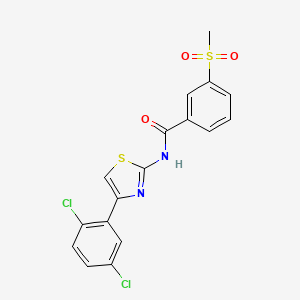![molecular formula C19H22N4O2 B2721267 N-[4-(morpholin-4-yl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415599-37-8](/img/structure/B2721267.png)
N-[4-(morpholin-4-yl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(morpholin-4-yl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide: is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring and a tetrahydroquinazoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(morpholin-4-yl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-morpholinophenylamine with a suitable quinazoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity while minimizing the use of hazardous reagents. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-[4-(morpholin-4-yl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the morpholine ring or the quinazoline core are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives with varying degrees of saturation.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-[4-(morpholin-4-yl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific proteins, making it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, this compound is investigated for its therapeutic potential. It has been explored as a lead compound for the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain proteins and enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- N-(4-Morpholin-4-ylphenyl)guanidine
- N-Methyl-4-(morpholin-4-yl)benzylamine
- 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
Uniqueness: N-[4-(morpholin-4-yl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide stands out due to its unique combination of a morpholine ring and a tetrahydroquinazoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(18-16-3-1-2-4-17(16)20-13-21-18)22-14-5-7-15(8-6-14)23-9-11-25-12-10-23/h5-8,13H,1-4,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVYIORTPVPEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[(prop-2-enoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2721186.png)
![9-methyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-9H-purine](/img/structure/B2721188.png)

![Methyl[(4-methylquinazolin-2-yl)methyl]amine](/img/structure/B2721191.png)


![5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2721194.png)

![2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2721198.png)
![tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate](/img/structure/B2721200.png)
![1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine](/img/structure/B2721201.png)


